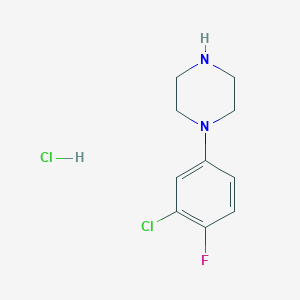
2,3-Dihydroxypropyl pentadecanoate
説明
2,3-Dihydroxypropyl pentadecanoate, also known as 2,3-DHPP, is an organic compound that is part of the family of fatty acids known as hydroxy fatty acids. It is a colorless, odorless, and water-soluble compound that has been studied for its potential applications in medicine and biotechnology. 2,3-DHPP has been found to have a variety of biochemical and physiological effects, which have been studied in both in vitro and in vivo studies.
科学的研究の応用
Biomass-Derived Chemicals
Research into converting biomass-derived carbohydrates into value-added chemicals like furfural and hydroxymethylfurfural highlights the growing interest in utilizing renewable sources. Such studies emphasize the use of heterogeneous acid-catalysts for selective conversion, aiming at optimized yields, which could potentially include or relate to the synthesis and application of compounds like 2,3-Dihydroxypropyl pentadecanoate in creating environmentally friendly products (Agirrezabal-Telleria, Gandarias, & Arias, 2014).
Nanoparticles and Antimicrobial Activities
The synthesis of silver nanoparticles via green synthesis approaches, including the use of glucose and starch, demonstrates the potential for this compound in similar processes. These nanoparticles show high antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that similar compounds could be explored for their antimicrobial properties or as stabilizing agents in nanoparticle synthesis (Sharma, Yngard, & Lin, 2009).
Geopolymers and Sustainable Materials
The development of geopolymers from mining and metallurgical wastes for applications in construction, waste containment, and advanced ceramics underlines the importance of researching compounds that can contribute to sustainable development. Compounds like this compound, if involved in similar chemical processes, could offer pathways to enhancing the properties of sustainable materials (Komnitsas & Zaharaki, 2007).
Advanced Materials for Electrochemical Applications
Research on materials like SnO2-based composites for gas sensing and α-Fe2O3 for photocatalytic water treatment highlights the continuous search for advanced materials with improved sensitivity, stability, and efficiency. These studies suggest potential areas where this compound could find applications, especially in modifying or enhancing the properties of electrochemical and photocatalytic materials (Cheng et al., 2016).
Hybrid Catalysts and Chemical Synthesis
The use of hybrid catalysts in synthesizing complex chemical structures, such as pyranopyrimidine scaffolds, highlights the role of versatile chemical compounds in facilitating or enhancing chemical reactions. This area presents a potential application for this compound in acting as a precursor, stabilizer, or component in catalyst systems designed for specific synthetic goals (Parmar, Vala, & Patel, 2023).
作用機序
Mode of Action
As a fatty acid derivative, it may interact with its targets through typical lipid-protein interactions, such as hydrophobic interactions and hydrogen bonding. These interactions could potentially alter the conformation or activity of target proteins, leading to downstream effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 2,3-Dihydroxypropyl pentadecanoate . For instance, changes in pH could affect the ionization state of the molecule, potentially influencing its absorption and distribution. Interactions with other molecules could also influence its metabolism and excretion.
特性
IUPAC Name |
2,3-dihydroxypropyl pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPZDMBULYMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276702 | |
| Record name | 2,3-Dihydroxypropyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62927-08-6, 104140-07-0, 122636-37-7 | |
| Record name | Glyceryl 1-pentadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monopentadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104140070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1-PENTADECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4CN6355OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



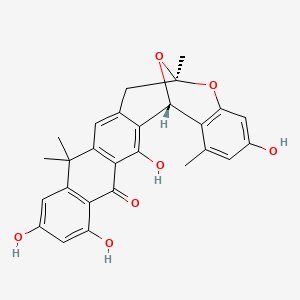

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)

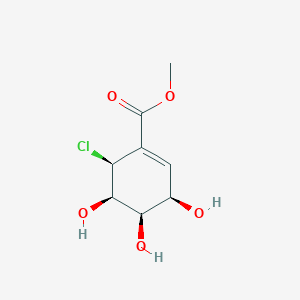
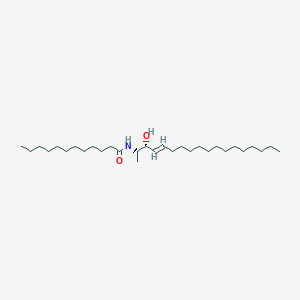
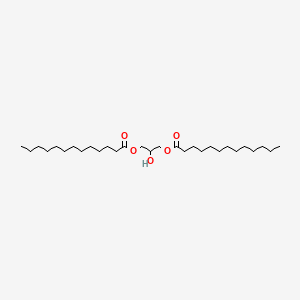
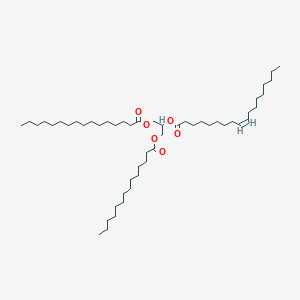
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)
![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)
